5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile
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Overview
Description
5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and nitriles, followed by cyclization reactions . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile include:
- 4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile
- 6,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
111210-22-1 |
---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5,7-dimethoxy-3-oxo-1H-2-benzofuran-1-carbonitrile |
InChI |
InChI=1S/C11H9NO4/c1-14-6-3-7-10(8(4-6)15-2)9(5-12)16-11(7)13/h3-4,9H,1-2H3 |
InChI Key |
UYJBIRRDENQIAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(OC2=O)C#N)C(=C1)OC |
Origin of Product |
United States |
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